molecular formula C15H14ClNO4S B4675140 METHYL 2-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 2-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4675140
M. Wt: 339.8 g/mol
InChI Key: XSKKDLICEYNMST-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)methanesulfonamido]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-chlorophenyl)methanesulfonamido]benzoate typically involves the following steps:

    Formation of the benzoate ester: This can be achieved by reacting methyl benzoate with an appropriate sulfonamide derivative under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the benzoate ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the methanesulfonamido group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[(4-chlorophenyl)methanesulfonamido]benzoate can undergo oxidation reactions, particularly at the methanesulfonamido group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: It can be used in studies investigating the interactions of sulfonamides with biological targets.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(4-chlorophenyl)methanesulfonamido]benzoate involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • Methyl 2-(methanesulfonamido)benzoate
  • Methyl 2-[(4-methylphenyl)methanesulfonamido]benzoate
  • Methyl 2-[(4-fluorophenyl)methanesulfonamido]benzoate

Comparison:

  • Methyl 2-(methanesulfonamido)benzoate: Lacks the chlorophenyl group, which may result in different biological activity and chemical reactivity.
  • Methyl 2-[(4-methylphenyl)methanesulfonamido]benzoate: The presence of a methyl group instead of a chlorine atom can influence the compound’s hydrophobicity and reactivity.
  • Methyl 2-[(4-fluorophenyl)methanesulfonamido]benzoate: The fluorine atom can affect the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)13-4-2-3-5-14(13)17-22(19,20)10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKKDLICEYNMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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